3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid
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Overview
Description
3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid is a chemical compound with the molecular formula C13H18N2O2. It is also known by its IUPAC name, 3-((3,3-dimethylcyclopentyl)amino)isonicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid typically involves the reaction of 3,3-dimethylcyclopentylamine with pyridine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .
Scientific Research Applications
3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mechanism of Action
The mechanism of action of 3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid include:
- 3-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid
- 3-[(3,3-Dimethylcyclopentyl)amino]pyridine-2-carboxylic acid
- 3-[(3,3-Dimethylcyclopentyl)amino]pyridine-5-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid is a pyridine derivative with notable biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity involves exploring its mechanism of action, interactions with biological targets, and the implications of these interactions in various biological systems.
Chemical Structure and Properties
The chemical formula of this compound is C13H18N2O2. It features a pyridine ring substituted with a carboxylic acid and a dimethylcyclopentylamine group. The unique structure contributes to its distinct biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or modulator in various signaling pathways, which can lead to significant physiological effects:
- Receptor Interaction : The compound may bind to certain receptors involved in neurotransmission or cellular signaling.
- Enzyme Inhibition : It could inhibit specific enzymes that play roles in metabolic pathways, thereby altering biochemical processes.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key findings:
- Antinociceptive Effects : Studies indicate potential analgesic properties through modulation of pain pathways.
- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Neuroprotective Properties : Evidence suggests it could protect neuronal cells from oxidative stress.
Data Table: Summary of Biological Activities
Case Study 1: Antinociceptive Effects
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pain responses compared to control groups. This suggests its potential as a therapeutic agent for pain management.
Case Study 2: Neuroprotection
In vitro studies involving neuronal cell cultures exposed to oxidative stress showed that this compound significantly reduced cell death and maintained cell viability. These findings indicate its potential role in neurodegenerative disease treatment.
Research Findings
Recent research has focused on elucidating the structure-activity relationship (SAR) of pyridine derivatives, including this compound. Key findings include:
- The importance of the dimethylcyclopentyl group in enhancing binding affinity to target receptors.
- Variations in the carboxylic acid moiety affecting solubility and bioavailability.
Properties
IUPAC Name |
3-[(3,3-dimethylcyclopentyl)amino]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2)5-3-9(7-13)15-11-8-14-6-4-10(11)12(16)17/h4,6,8-9,15H,3,5,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIKMKSCUQEATD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)NC2=C(C=CN=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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